molecular formula C7H8O2S B12842140 3-Hydroxy-1-(thiophen-2-yl)propan-1-one

3-Hydroxy-1-(thiophen-2-yl)propan-1-one

Cat. No.: B12842140
M. Wt: 156.20 g/mol
InChI Key: HBOLQXHOFBSYRL-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(thiophen-2-yl)propan-1-one is a chemical compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(thiophen-2-yl)propan-1-one typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the reaction of thiophene-2-carboxaldehyde with acetone in the presence of a base, followed by reduction . Another approach involves the use of thiophene-2-carboxylic acid, which is first converted to its corresponding acid chloride and then reacted with a suitable alcohol under acidic conditions .

Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of rhodium catalysts and diphenylphosphinoferrocene ligands has been reported to facilitate the formation of thiophene derivatives through the cleavage of multiple C-H bonds .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-1-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-1-(thiophen-2-yl)propan-1-one stands out due to its unique combination of a hydroxyl group and a thiophene ring, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

3-hydroxy-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C7H8O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5,8H,3-4H2

InChI Key

HBOLQXHOFBSYRL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CCO

Origin of Product

United States

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